

A Comparative Guide to the X-ray Crystal Structures of Malonate Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of several malonate derivatives, supported by experimental data. The information is intended to assist researchers in understanding the nuanced structural differences that arise from various substitutions on the malonate core, which can be critical in fields such as drug design and materials science.

Data Presentation: Crystallographic Parameters of Malonate Derivatives

The following table summarizes key crystallographic data for a selection of malonate derivatives, offering a clear comparison of their solid-state structures.



Compound Name	Diethyl 2,2- bis(3,5-di-tert- butyl-4- hydroxybenzyl)malonate	Diethyl-(6- chloro-2- carbazolyl)met hylmalonate	Diethyl 2-(3- oxoiso-1,3- dihydrobenzof uran-1- ylidene)malon ate	Diethyl 2-[4-(4-fluorophenyl)- 2-methyl-4- oxobutan-2- yl]malonate
Formula	C37H56O6	C20H20CINO4	C15H14O6	C18H23FO5
Molecular Weight	596.82	373.83[1]	290.28	338.37
Crystal System	Monoclinic	Triclinic[2]	Monoclinic	Monoclinic
Space Group	C2/c	P-1[2]	P21/c	P21/n
Cell Length a (Å)	20.006(6)	9.3408(11)[2]	8.887(3)	10.689(2)
Cell Length b (Å)	13.610(4)	10.4853(12)[2]	11.239(4)	10.219(2)
Cell Length c (Å)	14.252(4)	11.1601(13)[2]	14.288(5)	16.489(3)
Cell Angle α (°)	90	113.623(6)[2]	90	90
Cell Angle β (°)	111.344(5)	105.130(6)[2]	99.63(3)	95.38(3)
Cell Angle γ (°)	90	93.040(6)[2]	90	90
Volume (ų)	3614.4(18)	942.1(2)	1406.9(8)	1792.1(6)
Z	4	2[2]	4	4
Key Structural Features	Molecule possesses twofold symmetry. O- HO hydrogen bonds form chains.[3]	N-H···O intermolecular hydrogen bond helps in stabilizing the crystal structure. [2]	One ester group is nearly coplanar with the isobenzofuran unit, while the other is perpendicular.[4]	Molecules are joined by C-H···O contacts into infinite chains.

Experimental Protocols Synthesis of Malonate Derivatives



The synthesis of the compared malonate derivatives follows distinct pathways, each tailored to the specific substituents being introduced.

- 1. Synthesis of Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: A mixture of diethyl malonate and 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol in toluene is heated to 373 K under a nitrogen atmosphere. Lithium amide is then added, and the mixture is stirred for an additional 6 hours. After cooling, the reaction mixture is diluted with toluene, washed with water, and the organic layer is separated and dried with anhydrous MgSO4. The product is obtained as a white powder after filtration and concentration.[3]
- 2. Synthesis of Diethyl-(6-chloro-2-carbazolyl)methylmalonate: This synthesis involves a multistep process. First, diethyl malonate is methylated using methyl iodide in the presence of sodium metal in ethanol to yield diethyl methylmalonate. This intermediate is then coupled with cyclohexenone. The resulting product is refluxed with p-chlorophenylhydrazine to form a tetrahydrocarbazole derivative, which is subsequently oxidized with chloranil to yield the final product.[2]
- 3. Synthesis of Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate: This compound is prepared by the reaction of diethyl malonate with phthaloyl chloride in acetonitrile. The reaction is carried out in the presence of triethylamine and magnesium chloride. The crude product is washed with petroleum ether and recrystallized from a cyclohexane solution to yield colorless crystals.[4]
- 4. Synthesis of Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate: The synthesis of this derivative is achieved by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one.[5]

Single-Crystal X-ray Diffraction

The determination of the crystal structures for these malonate derivatives follows a general and well-established protocol in small-molecule crystallography.

• Crystal Growth: High-quality single crystals of the malonate derivatives are grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

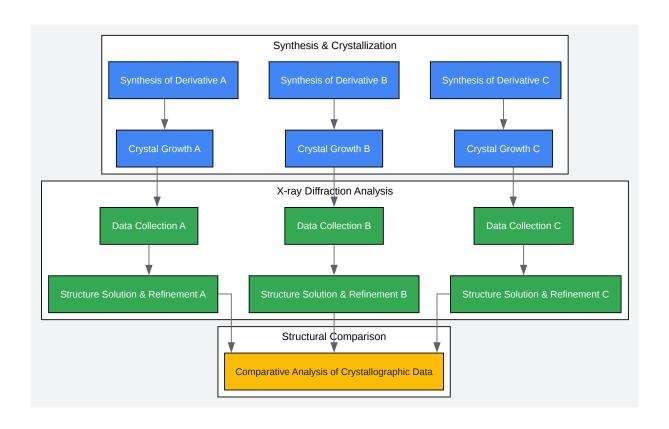


- Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the
 atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated,
 the diffracted X-rays are collected by a detector.[7]
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
- Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map is then used to build an initial model of the molecule. The atomic positions and other parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[6]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of the X-ray crystal structures of the malonate derivatives.





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